molecular formula C12H15N3O4 B14737846 butyl N-[(4-nitrophenyl)methylideneamino]carbamate CAS No. 6310-97-0

butyl N-[(4-nitrophenyl)methylideneamino]carbamate

Katalognummer: B14737846
CAS-Nummer: 6310-97-0
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: WMWCPDFOHKGNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl N-[(4-nitrophenyl)methylideneamino]carbamate is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol . This compound is known for its unique structure, which includes a butyl group, a nitrophenyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of butyl N-[(4-nitrophenyl)methylideneamino]carbamate typically involves the reaction of butyl carbamate with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Butyl N-[(4-nitrophenyl)methylideneamino]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Butyl N-[(4-nitrophenyl)methylideneamino]carbamate is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of butyl N-[(4-nitrophenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect various biochemical pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to butyl N-[(4-nitrophenyl)methylideneamino]carbamate include other nitrophenyl derivatives and carbamate compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. For example:

    Butyl N-[(4-aminophenyl)methylideneamino]carbamate: Similar structure but with an amino group instead of a nitro group.

    Ethyl N-[(4-nitrophenyl)methylideneamino]carbamate: Similar structure but with an ethyl group instead of a butyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

6310-97-0

Molekularformel

C12H15N3O4

Molekulargewicht

265.26 g/mol

IUPAC-Name

butyl N-[(4-nitrophenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H15N3O4/c1-2-3-8-19-12(16)14-13-9-10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3,(H,14,16)

InChI-Schlüssel

WMWCPDFOHKGNJC-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.